1,1,1,2,3-Pentafluoropropane
Overview
Description
1,1,1,2,3-Pentafluoropropane (also known as HFC-245eb) is a compound with the molecular formula C3H3F5 . It has an average mass of 134.048 Da and a monoisotopic mass of 134.015488 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of three carbon atoms and five fluorine atoms . The structure can be viewed in 3D conformer .Chemical Reactions Analysis
The catalyst-free dehydrofluorination of 1,1,1,3,3-pentafluoropropane has been systematically evaluated by analyzing the geometry, energetics, and HOMO-LUMO gap of the products . Another study showed that a series of ZnO/Cr 2 O 3 catalysts were prepared by an impregnation method, and the promoted role of ZnO on the activity for selective dehydrofluorination of 1,1,1,3,3-pentafluoropropane to tetrafluoropropylene and 3,3,3-trifluoropropyne was investigated .Physical and Chemical Properties Analysis
This compound has a molecular weight of 134.05 g/mol . It has a XLogP3-AA of 2.1, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . The exact mass is 134.01549091 g/mol, and the monoisotopic mass is 134.01549091 g/mol .Scientific Research Applications
Catalytic Hydrodefluorination of C(sp3)-F Bonds
1,1,1,2,3-Pentafluoropropane has been utilized in studies exploring the catalytic hydrodefluorination of C(sp3)-F bonds, showcasing its role in converting strong C-F bonds into other functional groups through catalysis. For instance, a study demonstrated the room-temperature catalytic hydrodefluorination of benzotrifluorides and fluoropentane, highlighting the transformation of fluropentane to pentane (Scott et al., 2005).
Synthesis and Functionalization of Fluorocarbon Fragments
Research has been conducted on the preparation and functionalization of a range of main-group trifluoropropynyl organometallic compounds using 1,1,1,3,3-pentafluoropropane. This has led to the generation of novel fluorocarbon fragments, further applied in various chemical syntheses and modifications (Brisdon et al., 2003).
Polymerization and Material Synthesis
Another application includes the synthesis of highly stereo- and regioselective unsaturated fluoropolymers through the polymerization of vinylpentafluorocyclopropane. This process yields materials with significant potential for cross-linking and grafting applications (Yang, 2003).
Fluorinated Styrene-Based Materials
This compound has been used in the development of new highly fluorinated styrene-based materials with low surface energy, prepared by atom transfer radical polymerization (ATRP). These materials exhibit unique properties such as hydrophobicity and low dielectric constants, making them suitable for advanced applications in coatings and electronics (Borkar et al., 2004).
Dehydrofluorination to Tetrafluoropropene
1,1,1,3,3-Pentafluoropropane has been investigated for its conversion to 1,3,3,3-tetrafluoropropene via catalytic dehydrofluorination. This process involves fluorinated catalysts and showcases the potential of this compound as a precursor for the synthesis of valuable fluorinated compounds (Luo et al., 2018).
Safety and Hazards
When handling 1,1,1,2,3-Pentafluoropropane, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Mechanism of Action
Target of Action
1,1,1,2,3-Pentafluoropropane, also known as HFC-245fa, is primarily used for closed-cell spray foam insulation . It is a hydrofluorocarbon and its primary target is the insulation material where it is used as a blowing agent .
Mode of Action
It is known that it is used as a blowing agent in the production of closed-cell spray foam insulation .
Biochemical Pathways
It is primarily used in industrial applications rather than biological systems .
Result of Action
The result of the action of this compound is the production of closed-cell spray foam insulation . The gas expands when it is applied, creating a foam that provides effective insulation .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure . It is intended to remain trapped within the foam insulation, and it is practically non-biodegradable with a lifetime of 7.2 years when it eventually does escape into the atmosphere . It has a high global warming potential of 950 (950 times the global warming effect of CO2) .
Properties
IUPAC Name |
1,1,1,2,3-pentafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F5/c4-1-2(5)3(6,7)8/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCWZRQSHBQRGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883382 | |
Record name | 1,1,1,2,3-Pentafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431-31-2 | |
Record name | 1,1,1,2,3-Pentafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=431-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1,1,1,2,3-pentafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1,1,1,2,3-pentafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,1,2,3-Pentafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,2,3-pentafluoropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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